2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile
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Overview
Description
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its azo group and nitrobenzonitrile moiety
Preparation Methods
The synthesis of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile typically involves multiple steps. One common synthetic route includes the diazotization of aniline derivatives followed by azo coupling with a nitrobenzonitrile derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological macromolecules. The nitro group can also participate in redox reactions, influencing cellular pathways and molecular interactions .
Comparison with Similar Compounds
Similar compounds include other azo dyes and nitrobenzonitrile derivatives. Compared to these compounds, 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-5-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)benzonitrile
- 2-((4-((2-Cyanoethyl)(2-phenoxyethyl)amino)phenyl)azo)-4-nitrobenzonitrile .
Properties
CAS No. |
73013-77-1 |
---|---|
Molecular Formula |
C24H20N6O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[[4-[2-cyanoethyl(2-phenoxyethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C24H20N6O3/c25-13-4-14-29(15-16-33-23-5-2-1-3-6-23)21-9-7-20(8-10-21)27-28-24-12-11-22(30(31)32)17-19(24)18-26/h1-3,5-12,17H,4,14-16H2 |
InChI Key |
DRTTUVOUBWLRPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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